8-Benzyloxy-2'-deoxyguanosine-13C1,15N2
Description
Structural Characteristics and Isotopic Labeling Configuration
The molecular architecture of this compound represents a sophisticated modification of the naturally occurring deoxyguanosine nucleoside, incorporating both benzyloxy substitution at the C8 position of the purine ring and strategic isotopic enrichment. The base compound, 8-Benzyloxy-2'-deoxyguanosine, possesses a molecular formula of C17H19N5O5 with a molecular weight of 373.4 grams per mole, while the isotopically labeled variant incorporates one carbon-13 atom and two nitrogen-15 atoms, resulting in a modified molecular mass that facilitates precise analytical differentiation.
The structural foundation of this compound consists of a purine nucleobase system attached to a 2'-deoxyribose sugar moiety through a beta-N-glycosidic bond. The benzyloxy group attachment at the C8 position significantly alters the electronic distribution within the purine ring system, creating unique spectroscopic and chemical properties that distinguish it from unmodified deoxyguanosine. The isotopic labeling pattern specifically targets the C2 position with carbon-13 and incorporates nitrogen-15 atoms at the N1 and N7 positions, creating a distinctive mass spectral signature that enables unambiguous identification and quantification in complex biological matrices.
The isotopic substitution pattern serves multiple analytical purposes, with the carbon-13 atom functioning as a molecular tag that allows differentiation between labeled and unlabeled species in mass spectrometry applications. The incorporation of nitrogen-15 isotopes at specific positions within the purine ring system provides additional mass shifts that enhance analytical specificity and reduce potential interference from endogenous compounds. Research has demonstrated that this labeling configuration maintains the fundamental chemical properties of the parent compound while providing enhanced analytical capabilities for sensitive detection and quantification protocols.
The three-dimensional conformational characteristics of this compound closely resemble those of natural deoxyguanosine derivatives, ensuring that the compound retains appropriate biological relevance for analytical applications. Nuclear magnetic resonance spectroscopy studies have revealed that the benzyloxy substitution at the C8 position influences the tautomeric equilibrium of the purine base, with implications for hydrogen bonding patterns and overall molecular stability.
Historical Development of Labeled Nucleoside Analogs
The evolution of isotopically labeled nucleoside analogs traces its origins to the early developments in isotope dilution mass spectrometry techniques during the mid-20th century, when researchers recognized the potential for stable isotope-labeled compounds to serve as internal standards for precise quantitative analysis. The initial synthetic approaches to labeled nucleosides relied primarily on biological incorporation methods, utilizing isotope-enriched precursor molecules in cellular systems to generate labeled ribonucleic acid and deoxyribonucleic acid components.
Significant advances in synthetic methodology emerged during the 1980s and 1990s, when chemical synthesis techniques began to enable site-specific isotopic labeling of individual nucleoside positions. Early synthetic strategies focused on the incorporation of nitrogen-15 and carbon-13 labels into purine and pyrimidine bases through multi-step organic synthesis procedures, utilizing isotope-enriched starting materials such as nitrogen-15 ammonium chloride and carbon-13 labeled cyanide compounds. These foundational methods established the principles for selective isotopic enrichment while maintaining the structural integrity of the nucleoside framework.
The development of benzyloxy-substituted deoxyguanosine derivatives represented a specialized branch of nucleoside analog chemistry that emerged from investigations into oxidative deoxyribonucleic acid damage mechanisms. Researchers recognized that modifications at the C8 position of guanine bases could serve as models for naturally occurring oxidative lesions, leading to the systematic development of various C8-substituted deoxyguanosine analogs for mechanistic studies. The incorporation of benzyloxy groups specifically provided enhanced stability and unique spectroscopic properties that facilitated detailed structural investigations.
The combination of C8 benzyloxy substitution with isotopic labeling represented a convergence of these synthetic methodologies, enabling the creation of compounds that could serve dual roles as structural analogs and analytical standards. Research published in the late 1990s demonstrated successful synthetic routes to multiply-labeled nucleoside analogs, including compounds containing both carbon-13 and nitrogen-15 isotopes in precisely defined positions. These synthetic achievements laid the groundwork for the development of specialized analytical standards such as this compound.
Modern synthetic approaches to isotopically labeled nucleosides have benefited from advances in phosphoramidite chemistry and automated solid-phase synthesis techniques. Contemporary methodologies enable the efficient preparation of labeled nucleosides with high isotopic purity and chemical yield, utilizing optimized reaction conditions and purification protocols. The development of enzymatic methods for isotopic incorporation has further expanded the synthetic toolkit, providing alternative routes to labeled compounds through biocatalytic processes.
Role in Modern Bioanalytical Chemistry
The application of this compound in contemporary bioanalytical chemistry encompasses diverse methodological approaches that leverage its unique isotopic signature for enhanced analytical performance. The primary application domain involves its use as an internal standard in isotope dilution mass spectrometry protocols for the quantification of related nucleoside analogs and oxidative deoxyribonucleic acid damage markers. This application capitalizes on the chemical similarity between the labeled compound and target analytes while providing distinctive mass spectral characteristics that enable precise quantitative measurements.
Liquid chromatography coupled with tandem mass spectrometry represents the predominant analytical platform for applications involving this compound, where the compound serves as an internal standard for the quantification of 8-hydroxydeoxyguanosine and related oxidative damage products. Research has demonstrated detection limits as low as 0.01 micrograms per liter for target analytes when utilizing appropriate isotope-labeled internal standards, representing sensitivity levels that enable the detection of approximately five lesions per one million deoxyribonucleic acid bases. These analytical capabilities have proven essential for biomonitoring studies investigating oxidative stress in human populations and experimental animal models.
The compound also finds application in nuclear magnetic resonance spectroscopy studies designed to investigate the structural properties of modified nucleosides and their interactions within deoxyribonucleic acid frameworks. The isotopic labeling pattern provides enhanced spectroscopic resolution and enables the differentiation of signals from labeled and unlabeled components in complex mixtures. Research utilizing carbon-13 and nitrogen-15 labeled nucleosides has revealed detailed information about conformational dynamics and base pairing interactions that would be difficult to obtain using conventional unlabeled compounds.
Contemporary bioanalytical applications have expanded to include the use of isotopically labeled nucleoside standards in pharmaceutical research and clinical diagnostics, where precise quantification of nucleoside analogs is essential for understanding drug metabolism and efficacy. The availability of well-characterized isotope-labeled standards enables the development of validated analytical methods that meet regulatory requirements for precision and accuracy in pharmaceutical analysis.
The integration of isotopically labeled nucleoside standards into automated analytical workflows has significantly enhanced laboratory productivity and analytical reliability. Modern analytical platforms capable of processing multiple samples simultaneously have benefited from the availability of stable, well-characterized internal standards that provide consistent performance across extended analytical sequences. The chemical stability and analytical reproducibility of this compound make it particularly suitable for high-throughput analytical applications where consistent performance is essential.
Research applications in the field of deoxyribonucleic acid damage assessment have demonstrated the critical importance of isotope-labeled standards for accurate quantification of oxidative lesions in biological samples. Studies investigating the relationship between environmental exposures and oxidative damage have relied on precise analytical measurements enabled by appropriate isotope-labeled internal standards. The availability of compounds such as this compound has facilitated population-based studies examining the associations between oxidative stress biomarkers and various health outcomes.
Properties
Molecular Formula |
C₁₆¹³CH₁₉N₃¹⁵N₂O₅ |
|---|---|
Molecular Weight |
376.34 |
Synonyms |
2’-Deoxy-8-(phenylmethoxy)guanosine-13C1,15N2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Isotopic Differences
The table below highlights key structural and functional distinctions between 8-Benzyloxy-2'-deoxyguanosine-13C1,15N2 and related compounds:
Functional and Mechanistic Comparisons
- Chemical Stability: The benzyloxy group in this compound confers greater resistance to oxidation compared to 8-hydroxy- or 8-oxo-derivatives, which are prone to redox cycling and further DNA damage .
Isotopic Utility :
While 8-Oxo-dG-13C,15N2 and 8-Benzyloxy-dG-13C1,15N2 both enable precise mass spectrometric detection, the latter’s ¹³C label at C1 (vs. C8 in 8-Oxo-dG) minimizes interference with base-pairing interactions, making it suitable for studies requiring intact Watson-Crick pairing .- Biological Relevance: 8-Hydroxy-dG-15N5 is directly implicated in mutagenesis due to its tautomeric shifts, whereas the benzyloxy derivative is synthetic and non-natural, primarily serving as a tool for probing steric effects in DNA-protein interactions .
Preparation Methods
Benzyloxy Group Introduction at the C8 Position
The foundational step in synthesizing 8-benzyloxy-dG involves the substitution of the C8 hydrogen of dG with a benzyloxy group. A widely cited method employs sodium benzylate (NaOBn) in dimethylformamide (DMF) under anhydrous conditions. This approach avoids the formation of 8-dimsyl-dG, a common byproduct when dimethyl sulfoxide (DMSO) is used as the solvent. The reaction proceeds via nucleophilic aromatic substitution, with the benzyloxy group stabilizing the intermediate through resonance.
Reaction Conditions:
-
Starting Material: 2'-Deoxyguanosine (dG)
-
Reagents: Sodium hydride (NaH), benzyl alcohol (BnOH), DMF
-
Temperature: Room temperature (20–25°C)
The use of DMF instead of DMSO is critical, as the latter promotes side reactions with the guanine base, leading to sulfoxide byproducts. Post-reaction, the crude product is purified via column chromatography (silica gel, eluent: CH2Cl2/MeOH gradient) to isolate 8-benzyloxy-dG.
Isotopic Labeling Strategies
Incorporating 13C1 and 15N2 labels into the dG scaffold requires starting with isotopically enriched precursors. Two primary approaches are employed:
Pre-Labeled 2'-Deoxyguanosine
Commercially available 2'-deoxyguanosine-13C1,15N2 (e.g., LGC Standards TRC-O850252) serves as the starting material. The isotopic labels are introduced during the synthesis of dG itself, typically via enzymatic or chemical methods using 13C-enriched glucose and 15N-enriched ammonium salts in bacterial cultures.
Post-Synthetic Isotope Exchange
For custom labeling, isotopic enrichment can occur after benzyloxy substitution. For example:
-
13C1 Labeling: Reaction with 13C-enriched benzyl alcohol or formate precursors.
-
15N2 Labeling: Ammonolysis using 15NH3 to replace exocyclic amines.
However, this method risks isotopic dilution and requires rigorous purification to ensure ≥95% isotopic purity.
Integrated Synthesis Protocol
Stepwise Procedure
-
Preparation of 8-Benzyloxy-dG:
-
Characterization:
Critical Parameters
-
Isotopic Integrity: Use high-purity (>99%) 13C and 15N precursors to avoid dilution.
-
Storage: Store at –20°C under argon to prevent oxidative degradation.
Analytical Data and Validation
Table 1: Physicochemical Properties of 8-Benzyloxy-2'-deoxyguanosine-13C1,15N2
| Property | Value | Method/Source |
|---|---|---|
| Molecular Formula | C19H22N5O5- 13C1- 15N2 | High-resolution MS |
| Molecular Weight | 429.4 g/mol | Calculated |
| HPLC Purity | >95% | USP Method |
| Isotopic Enrichment | 13C: ≥99%; 15N: ≥99% | EA/LC-MS |
Challenges and Mitigation Strategies
Byproduct Formation
The primary challenge lies in avoiding 8-dimsyl-dG during benzyloxy substitution. This is mitigated by:
Q & A
Q. How is 8-Benzyloxy-2'-deoxyguanosine-¹³C₁,¹⁵N₂ synthesized, and what steps ensure isotopic integrity?
The synthesis typically begins with commercially available 2'-deoxyguanosine, followed by benzyloxy substitution at the 8-position via electrophilic aromatic substitution. Isotopic integrity is maintained using ¹³C- and ¹⁵N-labeled precursors during synthesis. Critical steps include purification via HPLC to isolate the labeled product and validate isotopic enrichment using mass spectrometry (MS) and nuclear magnetic resonance (NMR) .
Q. What is the role of this compound as an internal standard in oxidative DNA damage studies?
The isotopic labeling (¹³C and ¹⁵N) enables its use as an internal standard in mass spectrometry (MS)-based assays. By spiking known quantities into biological samples, researchers can correct for matrix effects and ionization efficiency variations, improving the accuracy of 8-oxo-2'-deoxyguanosine (8-oxo-dG) quantification. This method, termed isotopic dilution, is critical for validating oxidative damage biomarkers in tissues or cell cultures .
Q. Which analytical techniques confirm the structural and isotopic integrity of this compound?
- ¹³C/¹⁵N NMR : Validates isotopic incorporation and positional labeling.
- High-resolution MS : Confirms molecular weight and isotopic purity (>95%).
- UV spectroscopy : Monitors tautomeric equilibria (e.g., keto-enol shifts), which can influence quantification accuracy .
Advanced Research Questions
Q. How do tautomeric forms of 8-oxo-dG derivatives affect quantification accuracy, and how does isotopic labeling mitigate this?
At physiological pH, 8-oxo-dG exists in equilibrium between keto and enol tautomers, which can alter its ionization efficiency in MS. The isotopic-labeled analog (8-Benzyloxy-2'-deoxyguanosine-¹³C₁,¹⁵N₂) shares tautomeric behavior with the endogenous form, ensuring consistent co-elution and ionization. This alignment minimizes quantification errors caused by differential MS responses .
Q. What challenges arise in optimizing LC-MS/MS parameters for simultaneous detection of endogenous and labeled 8-oxo-dG?
Key challenges include:
- Chromatographic resolution : Ensuring baseline separation of 8-oxo-dG from isomers (e.g., 8-hydroxyguanine) using hydrophilic interaction liquid chromatography (HILIC).
- Ion suppression : Mitigating matrix effects via sample cleanup (e.g., solid-phase extraction).
- Collision energy optimization : Balancing fragmentation of the labeled and unlabeled species for parallel MRM (multiple reaction monitoring) transitions .
Q. How can researchers address discrepancies in reported 8-oxo-dG levels attributed to pre-analytical artifacts?
Pre-analytical oxidation during DNA extraction can artificially inflate 8-oxo-dG measurements. Methodological solutions include:
- Antioxidant buffers : Adding deferoxamine or EDTA during DNA isolation to chelate redox-active metals.
- Enzymatic digestion validation : Using isotopically labeled internal standards during DNA hydrolysis to track artifactual oxidation.
- Controlled storage conditions : Storing samples at -80°C under inert gas to prevent oxidation .
Data Contradiction and Resolution
Q. Why do studies report varying 8-oxo-dG levels despite using isotopic internal standards?
Discrepancies may arise from:
- Sample heterogeneity : Tissue-specific differences in oxidative stress (e.g., mitochondrial DNA vs. nuclear DNA).
- Methodological variability : Inconsistent digestion protocols (e.g., use of nuclease P1 vs. alkaline phosphatase).
- Inter-laboratory calibration : Lack of harmonized MS parameters. Resolution requires inter-laboratory standardization and reporting raw data with correction factors derived from the internal standard .
Methodological Best Practices
- Synthesis validation : Confirm isotopic labeling via tandem MS/MS and compare fragmentation patterns with unlabeled analogs .
- Quality control : Regularly validate MS calibration curves using NIST-traceable reference materials.
- Data normalization : Express 8-oxo-dG levels as ratios to deoxyguanosine (dG) to account for DNA input variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
